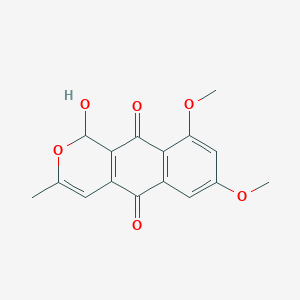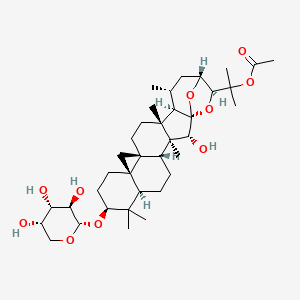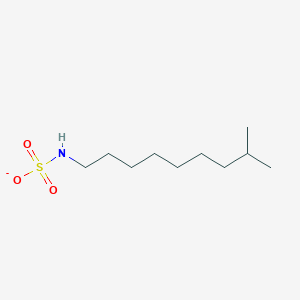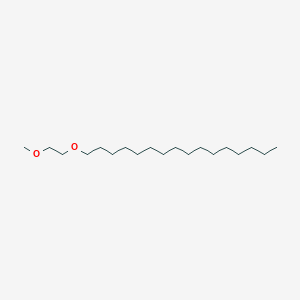
Naphthacemycin A9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthacemycin A9 is a natural product found in Bacteria and Streptomyces with data available.
Scientific Research Applications
Antibacterial Activity Against Resistant Bacteria
Naphthacemycin A9 has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its synthesis combined several chemical reactions, revealing its potential in fighting drug-resistant strains (Hirose et al., 2016). Further, the total synthesis of naphthacemycin A9 and related compounds highlighted the crucial role of a free hydroxyl group at C-10 in exerting inhibitory activities against Gram-positive bacteria, including MRSA and VRE (Huang et al., 2018).
Protein-Tyrosine Phosphatase Inhibition
Naphthacemycins, including naphthacemycin A9, have shown significant inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B), a potential target for the development of anti-PTP1B agents. This finding suggests a promising avenue for exploring naphthacemycins in therapeutic contexts beyond antibacterial applications (Huo et al., 2020).
Circumventing β-Lactam Resistance
Studies have identified naphthacemycin A9 as part of a series of novel antibiotics effective in circumventing β-lactam resistance in MRSA. These findings underscore the potential of naphthacemycin A9 in addressing the critical issue of antibiotic resistance (Fukumoto et al., 2017).
Exploration of Bioactive Hydroquinone/Quinone Natural Products
Naphthacemycin A9, as part of a group of bioactive hydroquinone/quinone natural products, has been synthesized and studied for its antibacterial properties. This exploration contributes to a broader understanding of the chemical and biological potential of quinone structures in natural products (Wang, 2020).
properties
Product Name |
Naphthacemycin A9 |
|---|---|
Molecular Formula |
C30H26O8 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
7-(2,4-dimethoxy-6-methylphenyl)-2,4-dihydroxy-9-methoxy-12,12-dimethyltetracene-5,6,11-trione |
InChI |
InChI=1S/C30H26O8/c1-13-7-15(36-4)12-21(38-6)22(13)17-10-16(37-5)11-18-23(17)28(34)25-26(27(18)33)30(2,3)19-8-14(31)9-20(32)24(19)29(25)35/h7-12,31-32H,1-6H3 |
InChI Key |
QGVMFERVTSOKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C3C(=CC(=C2)OC)C(=O)C4=C(C3=O)C(=O)C5=C(C4(C)C)C=C(C=C5O)O)OC)OC |
synonyms |
naphthacemycin A9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



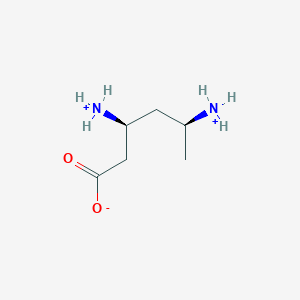

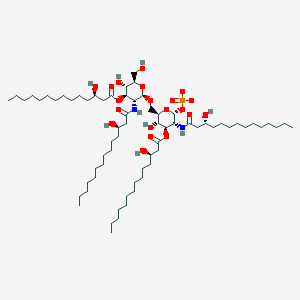
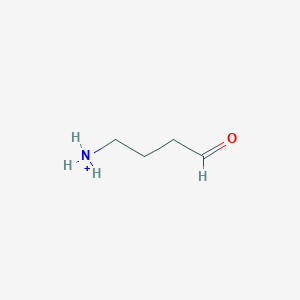
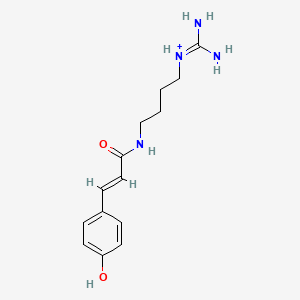

![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)
